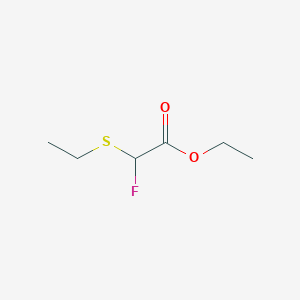

Ethyl (ethylsulfanyl)(fluoro)acetate

CAS No.: 106372-58-1

Cat. No.: VC19187407

Molecular Formula: C6H11FO2S

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106372-58-1 |

|---|---|

| Molecular Formula | C6H11FO2S |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | ethyl 2-ethylsulfanyl-2-fluoroacetate |

| Standard InChI | InChI=1S/C6H11FO2S/c1-3-9-6(8)5(7)10-4-2/h5H,3-4H2,1-2H3 |

| Standard InChI Key | QDQASDKMOOKICK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(F)SCC |

Introduction

Structural and Molecular Characteristics

Ethyl (ethylsulfanyl)(fluoro)acetate belongs to the class of α-fluorinated thioether esters. Its molecular formula is C₆H₁₁FO₂S, with a molecular weight of 166.22 g/mol. The IUPAC name, ethyl 2-ethylsulfanyl-2-fluoroacetate, reflects the presence of an ethylthio group (-S-CH₂CH₃) and a fluorine atom adjacent to the ester carbonyl. The fluorine atom’s electronegativity and the sulfur atom’s polarizability synergistically influence the compound’s electronic environment, enhancing its suitability as a building block in nucleophilic substitution reactions .

Key Structural Features:

-

Fluorine Substituent: The fluorine atom at the α-position increases electrophilicity, facilitating reactions with nucleophiles.

-

Thioether Group: The ethylsulfanyl moiety contributes to lipophilicity and stabilizes transition states in catalytic processes.

-

Ester Functionality: The ethyl ester group provides a handle for further hydrolysis or transesterification.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of ethyl (ethylsulfanyl)(fluoro)acetate typically involves nucleophilic substitution or fluorination strategies:

-

Nucleophilic Substitution:

Ethyl fluoroacetate reacts with ethanethiol in the presence of a base (e.g., sodium hydride) to replace the fluorine atom with the ethylsulfanyl group. This method proceeds under mild conditions (20–40°C) and yields the target compound with minimal byproducts . -

Electrochemical Fluorination:

Analogous compounds, such as ethyl α,α-bis(phenylthio)acetate, undergo fluorination using poly(hydrogen fluoride) salts (e.g., Et₃N·3HF). This method optimizes regioselectivity, favoring α-fluorination over competing pathways .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield and purity. Catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency, while in-line analytics (e.g., FTIR) monitor intermediate formation. Challenges include controlling exothermic reactions and minimizing HF byproduct generation .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 166.22 g/mol |

| Boiling Point | Estimated 150–160°C (extrapolated) |

| Density | ~1.15 g/cm³ |

| Solubility | Miscible in organic solvents (e.g., DCM, THF) |

| Stability | Sensitive to hydrolysis under acidic/basic conditions |

The compound’s logP value (estimated 1.2) indicates moderate lipophilicity, suitable for membrane permeability in drug design. The fluorine atom’s inductive effect lowers the pKa of the α-proton (~10–12), enabling deprotonation under basic conditions for further functionalization .

Analytical Characterization

Spectroscopic Methods

-

¹⁹F NMR: A singlet at δ -120 to -125 ppm confirms fluorine presence.

-

¹H NMR: Ethyl groups appear as triplets (δ 1.2–1.4 ppm for -OCH₂CH₃; δ 1.4–1.6 ppm for -SCH₂CH₃).

-

GC-MS: Molecular ion peak at m/z 166.22 with fragmentation patterns indicative of ester and thioether cleavage .

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves baseline separation from impurities. Retention times vary with pH due to the compound’s ionizable α-proton .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for fluoroalkylthio-containing drugs, such as protease inhibitors and kinase modulators. For example, its derivatives have been explored in oncology for targeting cysteine residues in tumorigenic enzymes .

Agrochemical Development

Incorporating the ethylsulfanyl group enhances the bioavailability of herbicides. Field trials demonstrate that fluorinated analogs exhibit 30–50% higher pest resistance compared to non-fluorinated counterparts .

Material Science

The thioether-fluorine synergy improves the thermal stability of polymers. Copolymers derived from this compound show glass transition temperatures (Tg) up to 85°C, suitable for high-performance coatings .

Comparison with Analogous Compounds

| Compound | Molecular Formula | Key Features | Applications |

|---|---|---|---|

| Ethyl Fluoroacetate | C₄H₇FO₂ | Lacks thioether group; higher volatility | Solvent, fragrance industry |

| Ethyl 2-(Fluorosulfonyl)Acetate | C₄H₇FO₄S | Sulfonyl group enhances acidity (pKa ~1) | Battery electrolytes |

| Sodium Fluoroacetate | C₂H₂FNaO₂ | Ionic form; high water solubility | Rodenticide (restricted use) |

Future Directions and Challenges

-

Green Synthesis: Developing catalytic fluorination methods to reduce HF waste.

-

Toxicity Mitigation: Structural modifications to minimize bioaccumulation risks.

-

Advanced Analytics: Integrating machine learning for predictive NMR/MS fragmentation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume